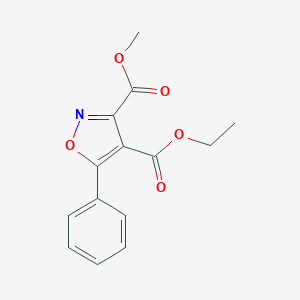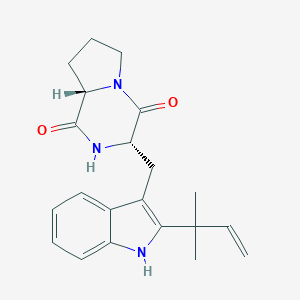
2-Chloro-3-(chlorométhyl)thiophène
Vue d'ensemble
Description
2-Chloro-3-(chloromethyl)thiophene (2-C3CT) is a thiophene-based compound that has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. It is a colorless liquid that is soluble in several solvents, including water, ethanol, and methanol. 2-C3CT has a low molecular weight and is relatively inexpensive to produce, making it an attractive option for research and development.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
« 2-Chloro-3-(chlorométhyl)thiophène » est utilisé dans la synthèse de composés hétérocycliques . Les composés hétérocycliques sont une classe de composés organiques qui contiennent une structure cyclique contenant des atomes autres que le carbone, tels que le soufre, l’oxygène ou l’azote, comme partie du cycle. Ils sont largement utilisés en chimie médicinale, en pharmacologie, en agrochimie et en science des matériaux .
Matériau clé dans l’électronique organique
Les dérivés du thiophène, qui peuvent être synthétisés à partir de « this compound », sont des matériaux clés dans l’électronique organique . Ils sont utilisés dans les diodes électroluminescentes organiques, les transistors à effet de champ organiques et les cellules photovoltaïques organiques .
Synthèse de médicaments
Certains médicaments connus utilisés pour le traitement du trouble dépressif majeur, du diabète de type 2 et des maladies cardiaques, tels que la duloxétine, la canagliflozine et le clopidogrel, ont une portion de thiophène dans leurs structures . « this compound » peut être utilisé dans la synthèse de ces médicaments .
Activité anticancéreuse
Les composés synthétisés à l’aide de « this compound » ont été criblés pour leur activité anticancéreuse contre des lignées cellulaires cancéreuses humaines . Certains de ces composés ont montré une meilleure activité que le médicament de référence, la doxorubicine .
Propriétés antibactériennes
Les composés synthétisés à l’aide de « this compound » ont été analysés pour leurs propriétés antibactériennes . Ces composés ont présenté une activité excellente à bonne contre les micro-organismes gram-négatifs (Pseudomonas aeruginosa et Escherichia coli) et une activité plus faible contre les bactéries gram-positives (Staphylococcus aureus et Bacillus subtilis)<a aria-label="1: 5. Propriétés antibactériennes Les composés synthétisés
Safety and Hazards
Orientations Futures
Thiophene and its derivatives, including “2-Chloro-3-(chloromethyl)thiophene”, have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . They have been proven to be effective drugs in various disease scenarios, and thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
It’s known that thiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds . Therefore, the specific targets can vary widely depending on the final compound that is synthesized.
Mode of Action
The mode of action of 2-Chloro-3-(chloromethyl)thiophene is primarily through its role as a building block in the synthesis of more complex molecules. It can participate in various chemical reactions, such as the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(chloromethyl)thiophene can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its stability may be influenced by storage conditions, with a recommended storage temperature of 28°C .
Propriétés
IUPAC Name |
2-chloro-3-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJEUOEWMDPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595136 | |
| Record name | 2-Chloro-3-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109459-94-1 | |
| Record name | 2-Chloro-3-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-chloro-3-(chloromethyl)thiophene in organic synthesis?
A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial building block in synthesizing various pharmaceutical compounds, particularly antifungals. Its reactivity stems from the presence of the chloromethyl group, allowing for further chemical transformations. For instance, it acts as an alkylating agent in the synthesis of Tioconazole, a potent antifungal medication [, ].
Q2: What are the common methods for synthesizing 2-chloro-3-(chloromethyl)thiophene?
A2: The most common synthesis method involves the chloromethylation of 2-chlorothiophene. Research highlights the effectiveness of phase transfer catalysis using tetrabutylammonium bromide (TBAB) as the catalyst and a system of paraformaldehyde and concentrated hydrochloric acid as chloromethylation reagents [, , ]. This method boasts a good yield, reaching up to 77.6% []. Other studies have explored alternative approaches, such as using ionic liquids like [C4mim]Br and [C8mim]Br as catalysts for improved yields, exceeding 90% under optimized conditions [].
Q3: How does the choice of catalyst impact the synthesis of 2-chloro-3-(chloromethyl)thiophene?
A3: The selection of the catalyst significantly influences the reaction yield and efficiency. While traditional phase transfer catalysts like TBAB demonstrate efficacy, research indicates that ionic liquids, specifically [C4mim]Br and [C8mim]Br, exhibit superior catalytic activity in the chloromethylation of 2-chlorothiophene []. This improved performance can be attributed to their unique properties, such as high thermal stability and tunable solubility, leading to enhanced reaction rates and selectivity.
Q4: Beyond Tioconazole, what other pharmaceutical applications utilize 2-chloro-3-(chloromethyl)thiophene?
A4: Besides Tioconazole, 2-chloro-3-(chloromethyl)thiophene acts as a key intermediate in synthesizing Sertaconazole nitrate, another potent antifungal agent []. This highlights the compound's versatility in developing various antifungal drugs. Further research exploring its reactivity and potential applications in synthesizing other pharmaceutical compounds is ongoing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)










